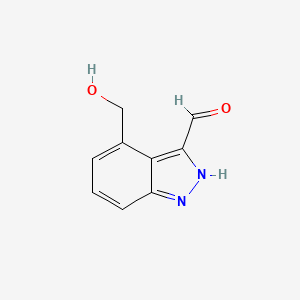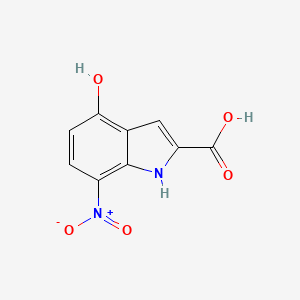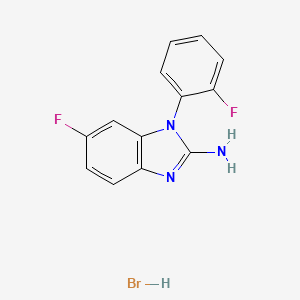![molecular formula C16H27N3O3 B1448412 Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate CAS No. 1461709-28-3](/img/structure/B1448412.png)
Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate (TB2-5PC) is a chemical compound that is widely used in scientific research as a versatile building block for the synthesis of a variety of organic molecules. TB2-5PC is also known as tert-butyl 2-oxazolidine-5-carboxylate, tert-butyl-2-oxazolidin-5-carboxylate, and tert-butyl-2-oxazolidine-5-carboxylate. TB2-5PC is a colorless, odorless, and hygroscopic solid with a melting point of 145 °C and a boiling point of 244 °C. It is soluble in a variety of organic solvents, including methanol, ethanol, and acetone.
Applications De Recherche Scientifique
Enzymatic Metabolism and Drug Metabolites
The study of enzymatic C-demethylation of related compounds, such as 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone (LC15-0133), a dipeptidyl peptidase-4 inhibitor, reveals insights into drug metabolism. Rat liver microsomes were used to investigate the metabolic pathways, leading to the formation of six metabolites, including a C-demethylated metabolite generated by nonenzymatic decarboxylation, highlighting the influence of the oxadiazole ring (H. Yoo et al., 2008).
Synthesis and Antitumor Activity
Research into the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties has demonstrated antitumor activity toward a panel of cell lines. This work underscores the potential of oxadiazole derivatives in developing new antitumor agents (Catalin V. Maftei et al., 2013).
Antibacterial and Anthelmintic Activity
Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate has been studied for its antibacterial and anthelmintic activities. The compound exhibited moderate anthelmintic and poor antibacterial activities, indicating its selective biological properties (C. Sanjeevarayappa et al., 2015).
Antioxidant Activity
New 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were synthesized and evaluated for their antioxidant activity. Some compounds showed significant free-radical scavenging ability, pointing to their potential as antioxidant agents (R. M. Shakir et al., 2014).
Luminescence and Electrochemical Properties
The study of excited state luminescence of multi-(5-phenyl-1,3,4-oxadiazo-2-yl)benzenes has explored their emission properties from ultraviolet to blue in organic solvents. This research contributes to understanding the electrochemical and photophysical properties of oxadiazole derivatives, useful in developing materials for optical applications (Chih-Chiang Yang et al., 2010).
Solid State Synthesis and Fluorescence
Investigations into the solid-state synthesis of 1,3,4-oxadiazole derivatives and their absorption, single-photon excited fluorescence, and two-photon excited fluorescence spectra have been carried out. This work illuminates the potential use of oxadiazole derivatives in fluorescent applications and material science (Huang Wei, 2007).
Propriétés
IUPAC Name |
tert-butyl 2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)azepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3/c1-11(2)14-17-13(18-22-14)12-9-7-6-8-10-19(12)15(20)21-16(3,4)5/h11-12H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVHOQRNAFZMQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2CCCCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201109209 | |
| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461709-28-3 | |
| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461709-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-[5-(1-methylethyl)-1,2,4-oxadiazol-3-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201109209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-3-(trifluoromethyl)benzo[d]isoxazole](/img/structure/B1448330.png)





![2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B1448343.png)
![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)




![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)